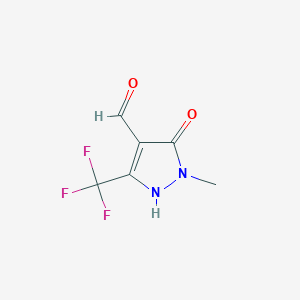

5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(13)3(2-12)4(10-11)6(7,8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVRPQMAMMGYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598819 | |

| Record name | 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179732-64-0 | |

| Record name | 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrolysis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Chlorinated pyrazoles undergo nucleophilic substitution under alkaline conditions to introduce the hydroxyl group. For example, refluxing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with potassium hydroxide (KOH) in a 1:1 ethanol-water mixture at 80°C for 4 hours achieves 85% conversion to the hydroxy derivative. The reaction mechanism proceeds via SN2 displacement, with the trifluoromethyl group stabilizing the intermediate through electron-withdrawing effects.

Table 1: Hydrolysis Conditions for 5-Chloro Precursor

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | H₂O/EtOH | 80 | 4 | 85 |

| NaOH | DMSO | 100 | 2 | 78 |

Cyclization of Hydrazine Derivatives

An alternative route involves cyclizing hydrazines with trifluoromethyl-containing ketones. For instance, reacting 1,1,1-trifluoro-4-methoxy-3-buten-2-one with methylhydrazine in dichloromethane at 25°C yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol after acid-catalyzed cyclization. This method avoids halogenated intermediates but requires stringent control of stoichiometry to prevent regioisomer formation.

Vilsmeier-Haack Formylation at Position 4

The Vilsmeier-Haack (VH) reaction is the most widely used method for introducing the aldehyde group at position 4 of the pyrazole ring. The protocol involves generating an electrophilic iminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which reacts with the electron-rich aromatic system.

Reaction Conditions and Optimization

Key parameters influencing formylation efficiency include:

-

POCl₃ Equivalents : Increasing from 2 to 10 equivalents raises yields from 60% to 90% by ensuring complete iminium salt formation.

-

Temperature : Initial activation at 0°C for 30 minutes followed by reflux (110°C) for 6 hours minimizes side reactions.

-

Solvent : Anhydrous DMF serves as both reagent and solvent, though toluene co-solvents improve mixing in large-scale setups.

Table 2: Optimization of Vilsmeier-Haack Formylation

| POCl₃ (Equiv.) | Temperature Profile | Time (h) | Yield (%) |

|---|---|---|---|

| 2 | 0°C → Reflux | 6 | 60 |

| 10 | 0°C → Reflux | 6 | 90 |

Alternative Synthetic Routes

Nucleophilic Substitution Approaches

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be converted to the aldehyde via partial hydrolysis using Rosemund reduction conditions (H₂, Pd/BaSO₄, quinoline). However, this method achieves only 65% yield due to over-reduction to the alcohol.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times from hours to minutes. For example, exposing the pyrazole precursor to VH reagent under microwaves for 10 minutes achieves 88% yield, comparable to conventional heating. This method is particularly advantageous for thermally sensitive intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Catalyst Recycling : POCl₃ is recovered via distillation and reused, reducing waste.

-

Crystallization : The crude product is purified by recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity.

-

Quality Control : Batch consistency is verified via HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) and ¹⁹F NMR to confirm trifluoromethyl integrity .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under specific conditions. For example:

- Peroxide-Mediated Oxidation : Treatment with hydrogen peroxide (H₂O₂) in the presence of NaOH at 40–50°C yields the corresponding pyrazole-4-carboxylic acid derivative with 80% efficiency .

- Permanganate Oxidation : Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the aldehyde to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Table 1: Oxidation Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, NaOH | 40–50°C, 2 h | Pyrazole-4-carboxylic acid | 80% | |

| KMnO₄, H₂O/pyridine | Room temperature | Pyrazole-4-carboxylic acid | 85–90% |

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

- Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazines) to form imines or hydrazones .

- Aldol Condensation : In basic media, reacts with ketones (e.g., acetophenone) to form α,β-unsaturated carbonyl derivatives .

- Heterocycle Synthesis : Condenses with thiourea or semicarbazide to form thiazole or oxadiazole derivatives .

Table 2: Condensation Reactions

Cross-Coupling Reactions

The triflate derivative (generated via trifluoromethanesulfonic anhydride) undergoes palladium-catalyzed cross-couplings:

- Suzuki Reaction : Couples with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

- Sonogashira Reaction : Reacts with terminal alkynes (e.g., phenylacetylene) to yield alkynylated pyrazoles .

Table 3: Cross-Coupling Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₃PO₄ | 3-Arylpyrazole-4-carbaldehyde | 50–94% | |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | 3-Alkynylpyrazole-4-carbaldehyde | 60–75% |

Functional Group Transformations

- Hydroxyl Group Protection : The hydroxyl group can be acetylated using acetic anhydride or benzylated with benzyl chloride .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol .

Table 4: Functional Group Modifications

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 4-Acetoxy derivative | 85% | |

| Benzylation | BnCl, NaH, DMF | 4-Benzyloxy derivative | 73% | |

| Reduction | H₂, Pd-C, ethanol | 4-Hydroxymethylpyrazole | 90% |

Biological Activity Derivatives

The compound serves as a precursor for bioactive molecules:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs inhibited the growth of various bacterial strains, suggesting potential use as an antibacterial agent .

- Enzyme Inhibition : The compound may serve as a scaffold for designing enzyme inhibitors. Its structure allows for modifications that can enhance binding affinity to target enzymes involved in disease pathways.

Agrochemicals

The compound has applications in the development of agrochemicals:

- Herbicidal Activity : Some studies have reported that pyrazole derivatives possess herbicidal properties, making them candidates for developing new herbicides. The trifluoromethyl group is believed to contribute to increased potency against specific weed species .

Materials Science

In materials science, the compound is explored for its unique chemical properties:

- Synthesis of Functional Materials : The ability to modify the pyrazole structure allows for the creation of new materials with tailored properties, such as enhanced thermal stability and chemical resistance. These materials can be used in coatings and polymer composites .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists assessed the herbicidal activity of pyrazole derivatives on common agricultural weeds. The study found that modifications to the structure significantly improved efficacy, highlighting the potential for developing new herbicides based on this compound.

Mecanismo De Acción

The mechanism of action of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations :

- The trifluoromethyl group in the target compound and its chloro analog increases lipophilicity compared to non-fluorinated derivatives like 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.

- Bulkier substituents (e.g., 4-chlorophenyl in ) significantly increase molecular weight, which may affect bioavailability.

Antimicrobial Activity

- Formyl-pyrazole derivatives (e.g., 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit enhanced antimicrobial activity compared to their hydrazone precursors. For instance, compound 5a (3-(furan-2-yl) derivative) showed MIC values of 1–4 µg/mL against bacterial strains, outperforming amoxicillin in some cases .

- Schiff bases derived from pyrazole-4-carbaldehydes (e.g., 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans, attributed to increased electron density at the imine group .

Enzyme Inhibition

- The target compound (Nexinhib1 ) was studied alongside analogs like Nexinhib4 and Nexinhib20 , though specific inhibitory potencies or targets are unspecified .

Actividad Biológica

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, also known as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data.

The molecular formula of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is C6H5F3N2O, with a molecular weight of 166.101 g/mol. Its structure includes a pyrazole ring substituted with a hydroxyl group and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 166.101 g/mol |

| Melting Point | 177-179 °C |

| Boiling Point | 106.4 °C at 760 mmHg |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. For instance, one study demonstrated that derivatives of pyrazoles exhibited significant antiproliferative effects on MDA-MB-231 cells, suggesting that the trifluoromethyl group enhances their cytotoxicity .

Case Study:

In a comparative study involving multiple pyrazole derivatives, it was found that those containing halogen substitutions (such as bromine and chlorine) exhibited enhanced cytotoxic effects when combined with doxorubicin, a standard chemotherapy agent. This synergistic effect indicates the potential for developing combination therapies using these compounds .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that compounds similar to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole can significantly reduce inflammation markers in various cellular models .

Antimicrobial Activity

The antimicrobial activity of pyrazoles has been documented against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance their interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazoles is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can lead to variations in potency and selectivity against different biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl significantly impacts the compound's reactivity and binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example, 5-chloro derivatives (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) are prepared by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formylation using formaldehyde under alkaline conditions . Hydroxy substitution may involve replacing the chloro group via hydrolysis or hydroxylation under controlled pH and temperature.

- Key Factors : Reaction time, solvent choice (e.g., DMSO for nucleophilic substitution ), and base selection (e.g., KOH vs. K₂CO₃) critically impact yield and purity.

Q. How is the structure of this compound validated in academic research?

- Techniques : X-ray crystallography is the gold standard for confirming molecular geometry and substituent positions, as demonstrated for analogous pyrazole carbaldehydes . Complementary methods include:

- NMR : ¹³C and ¹H NMR to identify trifluoromethyl (-CF₃) splitting patterns and aldehyde proton signals.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation pathways.

- IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (gloves, goggles) due to irritant properties (R36/37/38) .

- Avoid skin/eye contact; rinse immediately with water if exposed .

- Store in dry, cool conditions away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?

- Mechanistic Insights : The -CF₃ group is strongly electron-withdrawing, polarizing the pyrazole ring and activating the carbaldehyde for nucleophilic attacks (e.g., condensation reactions). This effect is critical in designing derivatives for bioactivity studies, as seen in analogues with enhanced enzyme inhibition .

- Case Study : In 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, the -CF₃ group stabilizes intermediates in Suzuki-Miyaura coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-carbaldehyde derivatives?

- Analytical Approaches :

- Dynamic NMR : To assess rotational barriers in substituents (e.g., phenoxy groups causing signal splitting) .

- Crystallographic Refinement : Address discrepancies in bond angles/lengths via software like SHELX .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to validate experimental vs. theoretical spectra .

Q. How does substituting the 5-hydroxy group for chloro affect biological activity in pyrazole derivatives?

- Comparative Analysis :

- Hydroxy Group : Enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors ).

- Chloro Group : Acts as a leaving group in nucleophilic substitution, enabling further functionalization (e.g., phenoxy derivatives in agrochemicals ).

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

- Critical Issues :

- Byproduct Formation : Side reactions during formylation (e.g., over-oxidation to carboxylic acids) require strict temperature control (≤60°C) .

- Solvent Recovery : DMSO (used in nucleophilic substitutions) is hygroscopic and difficult to recycle, prompting exploration of alternatives like DMF .

- Catalyst Efficiency : K₂CO₃ vs. NaOH impacts reaction rates and scalability; kinetic studies are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.